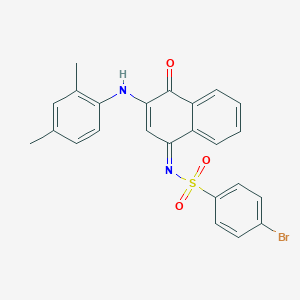
3-chloro-1-(2,3-dimethylphenyl)-4-(2,3,5-trimethylphenoxy)-1H-pyrrole-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-1-(2,3-dimethylphenyl)-4-(2,3,5-trimethylphenoxy)-1H-pyrrole-2,5-dione, also known as CDDP, is a synthetic compound that has been used in scientific research for its potential therapeutic properties. This compound has been found to have a unique mechanism of action, making it a promising candidate for further study.
Mecanismo De Acción
3-chloro-1-(2,3-dimethylphenyl)-4-(2,3,5-trimethylphenoxy)-1H-pyrrole-2,5-dione's mechanism of action involves the inhibition of several key enzymes and pathways in the body. One of the primary targets of 3-chloro-1-(2,3-dimethylphenyl)-4-(2,3,5-trimethylphenoxy)-1H-pyrrole-2,5-dione is the enzyme topoisomerase II, which is involved in DNA replication and repair. 3-chloro-1-(2,3-dimethylphenyl)-4-(2,3,5-trimethylphenoxy)-1H-pyrrole-2,5-dione binds to topoisomerase II, preventing it from functioning properly and leading to DNA damage and cell death. 3-chloro-1-(2,3-dimethylphenyl)-4-(2,3,5-trimethylphenoxy)-1H-pyrrole-2,5-dione also inhibits the activity of several other enzymes and pathways, including the NF-κB pathway and the MAPK/ERK pathway.
Biochemical and Physiological Effects:
3-chloro-1-(2,3-dimethylphenyl)-4-(2,3,5-trimethylphenoxy)-1H-pyrrole-2,5-dione has been found to have several biochemical and physiological effects in the body. In cancer cells, 3-chloro-1-(2,3-dimethylphenyl)-4-(2,3,5-trimethylphenoxy)-1H-pyrrole-2,5-dione induces cell cycle arrest and apoptosis, leading to the death of cancer cells. In neurodegenerative diseases, 3-chloro-1-(2,3-dimethylphenyl)-4-(2,3,5-trimethylphenoxy)-1H-pyrrole-2,5-dione has been shown to reduce oxidative stress and inflammation, protecting neurons from damage. Inflammation is also an area of interest for 3-chloro-1-(2,3-dimethylphenyl)-4-(2,3,5-trimethylphenoxy)-1H-pyrrole-2,5-dione, as it has been found to reduce the production of pro-inflammatory cytokines and chemokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-chloro-1-(2,3-dimethylphenyl)-4-(2,3,5-trimethylphenoxy)-1H-pyrrole-2,5-dione in lab experiments is its unique mechanism of action, which makes it a promising candidate for further study. 3-chloro-1-(2,3-dimethylphenyl)-4-(2,3,5-trimethylphenoxy)-1H-pyrrole-2,5-dione has also been found to be relatively easy to synthesize, making it accessible for research purposes. However, one limitation of using 3-chloro-1-(2,3-dimethylphenyl)-4-(2,3,5-trimethylphenoxy)-1H-pyrrole-2,5-dione in lab experiments is its potential toxicity, as it has been found to be cytotoxic to both cancer and normal cells. Careful dosage and administration of 3-chloro-1-(2,3-dimethylphenyl)-4-(2,3,5-trimethylphenoxy)-1H-pyrrole-2,5-dione is necessary to avoid unwanted side effects.
Direcciones Futuras
There are several future directions for the study of 3-chloro-1-(2,3-dimethylphenyl)-4-(2,3,5-trimethylphenoxy)-1H-pyrrole-2,5-dione. One area of interest is its potential use in combination with other drugs or therapies to enhance its therapeutic effects. Another area of interest is the development of 3-chloro-1-(2,3-dimethylphenyl)-4-(2,3,5-trimethylphenoxy)-1H-pyrrole-2,5-dione analogues with improved efficacy and reduced toxicity. Additionally, further research is needed to fully understand the molecular mechanisms underlying 3-chloro-1-(2,3-dimethylphenyl)-4-(2,3,5-trimethylphenoxy)-1H-pyrrole-2,5-dione's therapeutic properties, which could lead to the development of new drugs and therapies for a variety of diseases.
Métodos De Síntesis
The synthesis of 3-chloro-1-(2,3-dimethylphenyl)-4-(2,3,5-trimethylphenoxy)-1H-pyrrole-2,5-dione involves a multi-step reaction process that begins with the reaction of 2,3-dimethylphenylamine with 2,3,5-trimethylphenol to form the intermediate product, 2,3-dimethylphenyl 2,3,5-trimethylphenoxyacetate. This intermediate is then reacted with phosgene and ammonia to form the final product, 3-chloro-1-(2,3-dimethylphenyl)-4-(2,3,5-trimethylphenoxy)-1H-pyrrole-2,5-dione.
Aplicaciones Científicas De Investigación
3-chloro-1-(2,3-dimethylphenyl)-4-(2,3,5-trimethylphenoxy)-1H-pyrrole-2,5-dione has been studied for its potential therapeutic applications in a variety of fields, including cancer research, neurodegenerative diseases, and inflammation. In cancer research, 3-chloro-1-(2,3-dimethylphenyl)-4-(2,3,5-trimethylphenoxy)-1H-pyrrole-2,5-dione has been found to inhibit the growth of several types of cancer cells, including breast cancer, lung cancer, and colon cancer. In neurodegenerative diseases, 3-chloro-1-(2,3-dimethylphenyl)-4-(2,3,5-trimethylphenoxy)-1H-pyrrole-2,5-dione has been shown to have neuroprotective effects, reducing the damage caused by oxidative stress and inflammation. Inflammation is also an area of interest for 3-chloro-1-(2,3-dimethylphenyl)-4-(2,3,5-trimethylphenoxy)-1H-pyrrole-2,5-dione, as it has been found to have anti-inflammatory properties.
Propiedades
Fórmula molecular |
C21H20ClNO3 |
|---|---|
Peso molecular |
369.8 g/mol |
Nombre IUPAC |
3-chloro-1-(2,3-dimethylphenyl)-4-(2,3,5-trimethylphenoxy)pyrrole-2,5-dione |
InChI |
InChI=1S/C21H20ClNO3/c1-11-9-13(3)15(5)17(10-11)26-19-18(22)20(24)23(21(19)25)16-8-6-7-12(2)14(16)4/h6-10H,1-5H3 |
Clave InChI |
QQZHDGIWRRIADG-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)N2C(=O)C(=C(C2=O)Cl)OC3=CC(=CC(=C3C)C)C)C |
SMILES canónico |
CC1=C(C(=CC=C1)N2C(=O)C(=C(C2=O)Cl)OC3=CC(=CC(=C3C)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-(3,4-dimethoxyphenyl)-5-methyl-N-(3-pyridinyl)-2-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285052.png)
![7-(4-methoxyphenyl)-5-methyl-N-(3-pyridinyl)-2-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285055.png)
![7-[3-(benzyloxy)phenyl]-2-(2-chlorophenyl)-5-methyl-N-(2-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285058.png)
![Methyl 2-[(4-{[(4-methoxyphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoate](/img/structure/B285060.png)
![N-[(1Z)-3-[(2,4-dimethylphenyl)amino]-4-oxonaphthalen-1(4H)-ylidene]thiophene-2-sulfonamide](/img/structure/B285063.png)




![N-[(4-ethylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylacetamide](/img/structure/B285071.png)
![4-chloro-N-(2,4-dimethylbenzenesulfonyl)-N-{8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl}benzamide](/img/structure/B285072.png)
![N-[(4-fluorophenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylacetamide](/img/structure/B285073.png)
![4-[4-(benzyloxy)-3-methoxyphenyl]-N-(4-iodophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B285074.png)
